Enhanced Lipophilicity vs Methyl Ester Analog
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate exhibits a calculated LogP (clogP) of approximately 1.44, which is significantly higher than its methyl ester counterpart, Methyl 4-cyano-2-fluoro-5-nitrobenzoate, which has a reported LogP of 0.73 [1]. This increase in lipophilicity is a direct consequence of the ethyl ester, as opposed to the methyl ester. The higher LogP value places this compound closer to the ideal range for drug-like molecules (typically 1-5), potentially improving membrane permeability and oral bioavailability when incorporated into a final drug candidate .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.44 (calculated clogP) |
| Comparator Or Baseline | Methyl 4-cyano-2-fluoro-5-nitrobenzoate: 0.73 (LogP) |
| Quantified Difference | Δ LogP ≈ +0.71 |
| Conditions | Computational prediction of n-octanol/water partition coefficient |
Why This Matters
The improved lipophilicity of the ethyl ester can be a critical factor in medicinal chemistry campaigns, where optimizing LogP is essential for achieving appropriate ADME properties and is a common reason to select a specific ester analog for SAR studies.
- [1] Chemsrc. (2018). Methyl 4-cyano-2-fluoro-5-nitrobenzoate. Retrieved from https://m.chemsrc.com/en/cas/1149388-51-1_1192408.html View Source
